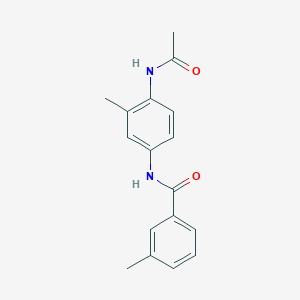
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, MXE has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as a non-competitive NMDA receptor antagonist, which means it blocks the action of the NMDA receptor, a glutamate receptor that is involved in learning, memory, and cognition. By blocking the NMDA receptor, this compound produces its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It also produces changes in heart rate, blood pressure, and body temperature. This compound has been found to have a long half-life, which means it stays in the body for a longer period of time than other dissociative drugs.
実験室実験の利点と制限
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments, including its rapid onset of action, long duration of action, and potent dissociative effects. However, this compound also has several limitations, including its potential for abuse, lack of standardized dosing, and potential for adverse effects.
将来の方向性
There are several future directions for research on N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, including further studies on its potential therapeutic applications, development of standardized dosing protocols, and investigation of its long-term effects on the brain and body. Additionally, research on the potential for abuse and addiction is needed to better understand the risks associated with the use of this compound.
合成法
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 3-methoxyphenylcyclohexylketone. This intermediate is then reacted with 2-methylpropanoyl chloride and piperidine to form this compound.
科学的研究の応用
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have rapid antidepressant effects in animal models and has shown promise as a treatment for treatment-resistant depression. This compound has also been studied for its potential use as an anesthetic due to its dissociative effects.
特性
IUPAC Name |
N-(2-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-6-8-14(11-19)16(20)18-15-9-5-4-7-13(15)3/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLXUSISEXYSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)


![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

